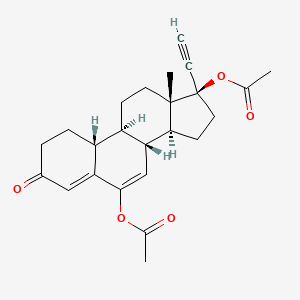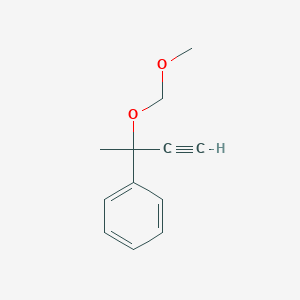
2-(Methoxymethoxy)but-3-yn-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)but-3-yn-2-ylbenzene is an organic compound with a unique structure that combines an alkyne group with a benzene ring and a methoxymethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene typically involves the alkylation of a benzene derivative with a suitable alkyne precursor. One common method is the reaction of a benzyl halide with a propargyl alcohol derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)but-3-yn-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-(Methoxymethoxy)but-3-yn-2-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield diketones or carboxylic acids. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. The methoxymethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxymethoxy group, forming new bonds with the benzene ring.
Comparison with Similar Compounds
2-(Methoxymethoxy)but-3-yn-2-ylbenzene can be compared with other similar compounds such as:
But-3-yn-2-ylbenzene: Lacks the methoxymethoxy group, making it less reactive in nucleophilic substitution reactions.
2-Methylbut-3-yn-2-ylbenzene: Similar structure but without the methoxymethoxy group, leading to different reactivity and applications.
(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Contains an oxy group instead of methoxymethoxy, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(methoxymethoxy)but-3-yn-2-ylbenzene |
InChI |
InChI=1S/C12H14O2/c1-4-12(2,14-10-13-3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
InChI Key |
BDRROWJJIIAKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


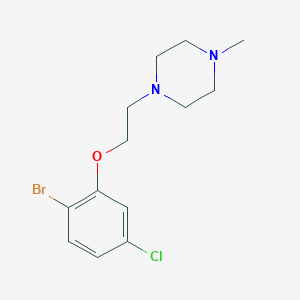
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)

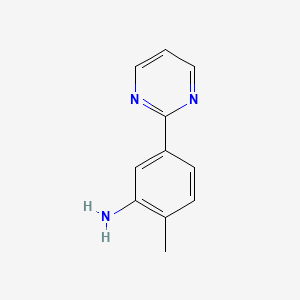
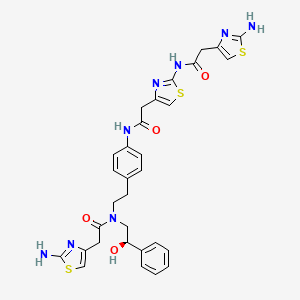

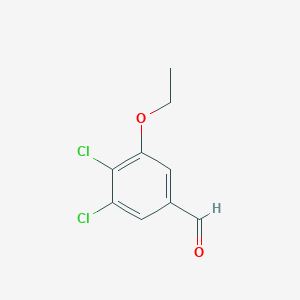

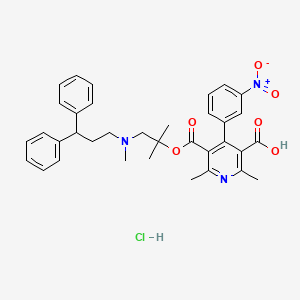

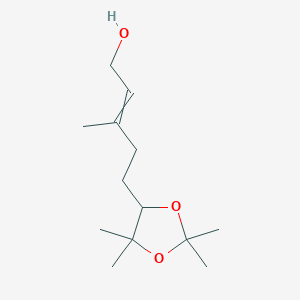
![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
